molecular formula C7H11N3O B13685913 N'-hydroxy-3-pyrrol-1-ylpropanimidamide

N'-hydroxy-3-pyrrol-1-ylpropanimidamide

Katalognummer: B13685913
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: JIYDGCPBMNPRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-3-pyrrol-1-ylpropanimidamide is a compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-pyrrol-1-ylpropanimidamide can be achieved through several methods. One common approach involves the reaction of pyrrole with appropriate aldehydes or ketones in the presence of hydroxylamine. This reaction typically requires mild conditions and can be carried out in solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of N’-hydroxy-3-pyrrol-1-ylpropanimidamide often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-3-pyrrol-1-ylpropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-3-pyrrol-1-ylpropanimidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-hydroxy-3-pyrrol-1-ylpropanimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-hydroxy-3-pyrrol-1-ylpropanimidamide stands out due to its unique combination of a hydroxyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

N'-hydroxy-3-pyrrol-1-ylpropanimidamide

InChI

InChI=1S/C7H11N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h1-2,4-5,11H,3,6H2,(H2,8,9)

InChI-Schlüssel

JIYDGCPBMNPRIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)CCC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.